Product packaging for 5-Dehydroshikimic acid(Cat. No.:)

5-Dehydroshikimic acid

Cat. No.: B1240015
M. Wt: 171.13 g/mol
InChI Key: SLWWJZMPHJJOPH-PHDIDXHHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-Dehydroshikimic acid (3-DHS) is a key biochemical intermediate in the shikimate pathway, an essential biosynthetic route for the production of aromatic amino acids in bacteria, plants, and apicomplexan parasites, but absent in mammals . This pathway and its intermediates are a significant area of study for developing antimicrobial agents and understanding metabolic regulation. The significance of this compound in research was historically highlighted in foundational studies on metabolic feedback and drug resistance mechanisms . In the metabolic sequence, it is the precursor to shikimic acid, a compound of substantial industrial and pharmaceutical importance as a starting material for the synthesis of the antiviral drug oseltamivir (Tamiflu®) . Furthermore, this compound is enzymatically transformed in some organisms to produce other aromatic compounds, such as gallic acid . Variants of the standard shikimate pathway, such as the aminoshikimic acid pathway, feature analogous compounds like 5-amino-5-deoxy-3-dehydroshikimic acid (aminoDHS), which is a direct precursor to 3-amino-5-hydroxybenzoic acid (AHBA), the building block for a class of ansamycin antibiotics like geldanamycin and maytansinoids . This makes this compound and its derivatives a compelling subject for research in metabolic engineering for antibiotic production . Our this compound is offered as a high-purity standard for research purposes. It is strictly for use in laboratory studies and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7O5- B1240015 5-Dehydroshikimic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7O5-

Molecular Weight

171.13 g/mol

IUPAC Name

(4S,5R)-4,5-dihydroxy-3-oxocyclohexene-1-carboxylate

InChI

InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/p-1/t5-,6-/m1/s1

InChI Key

SLWWJZMPHJJOPH-PHDIDXHHSA-M

SMILES

C1C(C(C(=O)C=C1C(=O)[O-])O)O

Isomeric SMILES

C1[C@H]([C@@H](C(=O)C=C1C(=O)[O-])O)O

Canonical SMILES

C1C(C(C(=O)C=C1C(=O)[O-])O)O

Pictograms

Irritant

Synonyms

3-dehydroshikimate
3-dehydroshikimic acid

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Transformations Involving 5 Dehydroshikimic Acid

De Novo Synthesis of 5-Dehydroshikimic Acid

The formation of this compound is a critical step within the seven-step shikimate pathway, which ultimately converts simple carbohydrate precursors into chorismate. nih.govannualreviews.org This pathway accounts for a significant portion of the carbon fixed by plants, with estimates suggesting up to 20% is channeled into this route, a figure that can increase during periods of stress or rapid growth. mdpi.com

Precursor Substrates from Central Carbon Metabolism

The journey to this compound begins with the condensation of two key molecules derived from central carbon metabolism: phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. mdpi.comresearchgate.netdovepress.com This initial reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase, leading to the formation of DAHP. annualreviews.orgresearchgate.net Subsequently, DAHP is converted to 3-dehydroquinic acid (DHQ) by the enzyme DHQ synthase. ebi.ac.ukwikipedia.org This multi-step process effectively links carbohydrate metabolism to the biosynthesis of aromatic compounds. nih.govannualreviews.org

Enzymatic Conversion of 3-Dehydroquinic Acid to this compound

The third step in the shikimate pathway is the dehydration of 3-dehydroquinic acid to yield this compound. nih.govresearchgate.netnih.gov This crucial transformation is facilitated by the enzyme 3-dehydroquinate (B1236863) dehydratase. wikipedia.orgwikipedia.org

3-Dehydroquinate dehydratase (DHQD), also known as dehydroquinase, catalyzes the reversible dehydration of 3-dehydroquinic acid to form this compound. researchgate.netmdpi.comwikipedia.org This enzyme exists in two distinct types, Type I and Type II, which differ in their structure and catalytic mechanism. nih.gov In plants, this enzyme is often a bifunctional protein that also possesses shikimate dehydrogenase activity. mdpi.comfrontiersin.orgnih.gov This bifunctional nature allows for the catalysis of both the third and fourth steps of the shikimate pathway. frontiersin.org In fungi, it is part of a larger pentafunctional complex known as the AROM complex. mdpi.com

The two types of DHQD employ different mechanisms for the dehydration of 3-dehydroquinic acid. Type I DHQD, found in organisms like Salmonella typhi, catalyzes a syn-dehydration via the formation of a covalent Schiff base intermediate with a lysine (B10760008) residue in the active site. nih.govebi.ac.uk This Schiff base acts as an electron sink, facilitating the elimination of a water molecule. In contrast, Type II DHQD, found in organisms like Streptomyces coelicolor and Corynebacterium glutamicum, catalyzes an anti-dehydration through an enolate intermediate. nih.gov

Role of 3-Dehydroquinate Dehydratase (DHQD/DHQase)

Enzymatic Conversions of this compound

Following its synthesis, this compound serves as a substrate for the next enzymatic reaction in the shikimate pathway.

Reduction to Shikimic Acid

The fourth step of the shikimate pathway involves the reduction of this compound to produce shikimic acid. wikipedia.orgnih.govwikipedia.org This reaction is catalyzed by the enzyme shikimate dehydrogenase (SDH), also referred to as 3-dehydroshikimate dehydrogenase. wikipedia.orgnih.gov The reaction is dependent on the cofactor NADPH, which is oxidized to NADP⁺ during the conversion. wikipedia.orgwikipedia.org Shikimate dehydrogenase reversibly catalyzes this reduction, converting the carbonyl group at C-3 of 5-dehydroshikimate to a hydroxyl group, thereby forming shikimate. wikipedia.org In plants, this enzyme is often part of the same bifunctional protein as 3-dehydroquinate dehydratase. mdpi.comnih.gov

Role of Shikimate Dehydrogenase (SDH)

Shikimate dehydrogenase (SDH) (EC 1.1.1.25) is the fourth enzyme in the shikimate pathway. wikipedia.org It catalyzes the reduction of 5-dehydroshikimate to shikimate. wikipedia.orgtandfonline.comnih.gov This reaction involves the reduction of a carbonyl group in DHS to a hydroxyl group, forming the shikimate anion. wikipedia.org In plants, SDH is often fused with dehydroquinate dehydratase to form a bifunctional enzyme that catalyzes both the dehydration of 3-dehydroquinate to 5-dehydroshikimate and the subsequent reduction to shikimate. mdpi.comresearchgate.net

Reversibility and Cofactor Dependence of the SDH-Catalyzed Reaction

The reaction catalyzed by shikimate dehydrogenase is reversible and dependent on a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) cofactor. wikipedia.orgtandfonline.comnih.govacs.org In the forward reaction, NADPH is oxidized to NADP+. wikipedia.org While most SDH enzymes, like AroE in Escherichia coli, are specific for NADPH, some paralogs, such as YdiB from E. coli, can utilize either NAD+ or NADP+ as a cofactor. wikipedia.orgoup.comresearchgate.net The binding of the cofactor occurs at a Rossmann fold domain within the enzyme. asm.orgoup.com The specificity for NADP+ or NAD+ is determined by the amino acid residues in the vicinity of the ribose group of the cofactor. nih.gov

Diversion to Other Aromatic Intermediates

This compound serves as a branch point in the shikimate pathway, leading to the biosynthesis of other important aromatic compounds.

Enzymatic Conversion to Protocatechuic Acid

In some organisms, this compound can be enzymatically converted to protocatechuic acid. nih.govacs.org This conversion represents a diversion from the main shikimate pathway and can serve various physiological roles, including providing respiratory substrates. annualreviews.orgasm.org

Involvement in Gallic Acid Biosynthesis

This compound is a direct precursor for the biosynthesis of gallic acid in many higher plants. nih.govnih.gov This conversion is catalyzed by the enzyme dehydroshikimate dehydrogenase (DSDG), which directly dehydrogenates 5-dehydroshikimate to form gallic acid. utu.fi This pathway is a significant route for the production of gallic acid and subsequently, hydrolysable tannins. researchgate.netresearchgate.net

Variants of the Shikimate Pathway Involving this compound Derivatives

Some microorganisms possess variants of the shikimate pathway that produce derivatives of this compound. dovepress.com

Biosynthesis of 5-Amino-5-Deoxy-3-Dehydroshikimic Acid (aminoDHS)

A notable variant is the aminoshikimate pathway, which leads to the formation of 3-amino-5-hydroxybenzoic acid (AHBA), a precursor for ansamycin (B12435341) antibiotics like rifamycin (B1679328). dovepress.comnih.govnih.gov In this pathway, an amino group is introduced early, leading to the formation of 5-amino-5-deoxy-3-dehydroquinic acid (aminoDHQ). dovepress.comnih.gov This intermediate is then dehydrated to generate 5-amino-5-deoxy-3-dehydroshikimic acid (aminoDHS). dovepress.comnih.govgoogle.com The final step involves the aromatization of aminoDHS by AHBA synthase to produce AHBA. dovepress.comnih.gov

Subsequent Transformations of aminoDHS to 3-Amino-5-Hydroxybenzoic Acid (AHBA)

The conversion of 5-amino-5-deoxy-3-dehydroshikimic acid (aminoDHS) to 3-Amino-5-Hydroxybenzoic Acid (AHBA) represents the terminal and committing step in this variant of the shikimate pathway. nih.gov This crucial aromatization reaction is catalyzed by the enzyme AHBA synthase. nih.govnih.govdovepress.com AHBA serves as the essential starter unit for the biosynthesis of the mC7N units found in many complex natural products, including the ansamycin and mitomycin families of antibiotics. nih.govchimia.chwikipedia.org

The enzymatic transformation from aminoDHS to AHBA is highly efficient. Studies using cell-free extracts from the rifamycin B producer, Amycolatopsis mediterranei S699, and the ansatrienin A producer, Streptomyces collinus Tü1892, have demonstrated a near-quantitative conversion of aminoDHS to AHBA. capes.gov.br

Enzymology and Mechanism

AHBA synthase is a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme. nih.govnih.gov The gene encoding AHBA synthase, identified as rifK in the rifamycin biosynthetic gene cluster, has been cloned and the enzyme has been characterized. nih.govnih.gov The enzyme functions as a dimer, with each subunit containing one molecule of the PLP cofactor. nih.gov

The catalytic mechanism involves the following key steps:

Formation of a Schiff base between the amino group of the substrate, aminoDHS, and the enzyme-bound pyridoxal phosphate. nih.gov

The enzyme then catalyzes an α,β-dehydration. nih.gov

This is followed by a stereospecific 1,4-enolization of the substrate, which leads to the aromatization of the ring and the formation of AHBA. nih.gov

Genetic inactivation of the gene for AHBA synthase in A. mediterranei abolishes the production of rifamycin. However, antibiotic production can be restored by supplementing the culture medium with AHBA, confirming the enzyme's essential role in the pathway. nih.gov

Research Findings on Conversion Efficiency

The efficiency of the aminoshikimate pathway intermediates' conversion to AHBA has been quantified in cell-free extracts, highlighting the effectiveness of the final step.

Table 1: Conversion Efficiency of Precursors to AHBA

Precursor Conversion Yield to AHBA (%)
5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) 95
5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ) 41
3,4-Dideoxy-4-amino-d-arabino-heptulosonic acid 7-phosphate (aminoDAHP) 45

Data sourced from studies with cell-free extracts of A. mediterranei S699 and S. collinus Tü1892. capes.gov.br

This biosynthetic step is a key branch point from the primary shikimate pathway, channeling intermediates toward the synthesis of a distinct class of specialized metabolites. The discovery and characterization of AHBA synthase have not only illuminated the biosynthesis of important antibiotics like rifamycin but also provided a valuable genetic marker for identifying potential producers of new AHBA-derived natural products in screening programs. nih.govresearchgate.net

Molecular and Genetic Regulation of 5 Dehydroshikimic Acid Metabolism

Gene Regulation of Enzymes in DHS Biosynthesis and Conversion

The expression of genes encoding the enzymes responsible for the biosynthesis of DHS is tightly controlled to meet the cell's demand for aromatic compounds. This control is exerted primarily at the transcriptional level, governed by specific regulatory proteins and genetic elements that modulate the rate of enzyme synthesis.

Transcriptional regulation of the shikimate pathway is a primary mechanism for controlling metabolic flux. researchgate.net In microorganisms like Escherichia coli, the expression of key genes is controlled by repressor proteins. For instance, the TyrR repressor negatively regulates the transcription of aroG and aroF, which encode two isozymes of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first enzyme of the pathway. frontiersin.org The repressor activity of TyrR is modulated by the levels of L-phenylalanine and L-tyrosine, allowing the cell to downregulate the pathway when these end products are abundant. frontiersin.org Disruption of the tyrR gene has been shown to significantly increase the accumulation of DHS, demonstrating its key role in controlling flux into the pathway. frontiersin.org

The flow of metabolites through the shikimate pathway is fundamentally governed by the strength and regulation of genetic elements such as promoters and ribosome binding sites (RBS). researchgate.net In metabolic engineering, these elements are often manipulated to enhance the production of specific intermediates like DHS. For example, native promoters can be replaced with strong, inducible promoters, such as the lac promoter, to achieve high-level expression of pathway genes like aroB (3-dehydroquinate synthase) and aroD (3-dehydroquinate dehydratase). frontiersin.org

More sophisticated strategies employ dynamic regulation systems to balance cell growth with product synthesis. Quorum-sensing circuits, which respond to cell density, have been used to control the expression of pathway genes. mdpi.com By placing genes like aroG under the control of an EsaR-based quorum-sensing promoter, gene expression can be automatically induced at high cell densities, optimizing metabolic flux towards DHS production during the production phase of fermentation. mdpi.comnih.gov Furthermore, the development of synthetic biology tools, including libraries of promoters and RBS variants, allows for the fine-tuning of gene expression levels to resolve metabolic bottlenecks and improve pathway efficiency. researchgate.netnih.gov In yeast, the Gcn4p protein binds to specific promoter fragments with the sequence TGACTC to regulate the expression of target genes. pan.olsztyn.pl

Transcriptional Control Mechanisms

Metabolic Control and Feedback Inhibition Affecting DHS Levels

Beyond transcriptional control, the activity of the shikimate pathway is subject to immediate regulation through metabolic feedback. This typically involves the allosteric inhibition of key enzymes by downstream products, which provides a rapid mechanism to adjust metabolic flux in response to changing cellular concentrations of aromatic amino acids.

The primary point of metabolic regulation in the shikimate pathway is the first enzyme, DAHP synthase. nih.gov In many bacteria, including E. coli, there are multiple isoenzymes of DAHP synthase, each subject to feedback inhibition by one of the three aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan. mdpi.comnih.govdovepress.com This differential regulation allows for precise control over the total carbon flow entering the pathway. nih.gov

Another key regulatory point relevant to DHS accumulation is shikimate dehydrogenase, the enzyme that converts DHS to shikimic acid. This enzyme can be subject to feedback inhibition by its product, shikimic acid. google.com This inhibition can lead to the accumulation of DHS, especially in engineered strains designed to produce shikimic acid. msu.edu In Mycobacterium tuberculosis, a unique regulatory mechanism exists where the DAHP synthase forms a complex with chorismate mutase, an enzyme further down the pathway. nih.gov This interaction allosterically activates chorismate mutase, and the entire complex is regulated by the binding of aromatic amino acid end products. nih.gov In plants, the majority of post-translational regulation occurs at the branch points leading from chorismate, rather than earlier in the pathway. researchgate.netbioone.org

The accumulation of metabolic intermediates can sometimes be inhibitory to cellular processes. Early research identified that 5-dehydroshikimic acid, when accumulated, could exert an inhibitory effect. nih.govpnas.orgresearchgate.net Studies have explored the mechanisms by which microbial mutants can develop resistance to such inhibition. nih.govnih.gov This phenomenon is significant as it relates to the broader mechanisms of drug resistance, where a cell adapts to the presence of an inhibitory compound. nih.gov While foundational studies established the existence of this resistance, modern metabolic engineering strategies for DHS production often circumvent this issue by deleting the aroE gene, which prevents the conversion of DHS to shikimic acid and leads to its accumulation as the desired end product, thereby altering the metabolic context of potential DHS-mediated inhibition. frontiersin.orgdovepress.com

Regulatory Enzymes of the Shikimate Pathway

Mutational Analysis and Targeted Gene Manipulations for Pathway Modulation

Metabolic engineering relies heavily on the targeted modification of genes to redirect and enhance metabolic pathways. For DHS and shikimate pathway intermediates, a range of mutational and genetic strategies has been developed to increase precursor supply, remove feedback inhibition, and eliminate competing metabolic routes.

A primary strategy for increasing flux is the elimination of feedback inhibition on the first enzyme, DAHP synthase. This is typically achieved by introducing mutations into the aroG or aroF genes, creating feedback-resistant (fbr) versions of the enzyme that are no longer inhibited by phenylalanine or tyrosine. google.comfrontiersin.orgmdpi.com To further boost the pathway, the supply of its precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), is often increased. This can be accomplished by overexpressing the gene for transketolase (tktA) and PEP synthase (ppsA). frontiersin.orgmdpi.comnih.gov

Simultaneously, competing pathways that consume PEP are often weakened or deleted. A common target is the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS), which uses PEP for glucose uptake. nih.gov Deleting PTS genes (like ptsG) and replacing them with non-PEP-consuming transporters (like GalP) can significantly increase PEP availability for the shikimate pathway. frontiersin.orgnih.gov Likewise, deleting genes for pyruvate (B1213749) kinase (pykA or pykF) prevents the conversion of PEP to pyruvate, preserving the precursor pool. frontiersin.orgfrontiersin.orgnih.gov

To specifically accumulate DHS, the gene encoding shikimate dehydrogenase (aroE), which converts DHS to shikimic acid, is knocked out. frontiersin.org This is often combined with the overexpression of the genes directly responsible for DHS synthesis, aroB (DHQ synthase) and aroD (DHQ dehydratase), to pull carbon through the initial steps of the pathway. frontiersin.orgmdpi.comnih.gov In Bacillus subtilis, the overexpression of aroD was found to have the most significant positive effect on shikimic acid accumulation, indicating that the reduction of DHS can be a rate-limiting step in that organism. nih.govresearchgate.net These combined genetic modifications have led to the development of highly efficient microbial strains capable of producing DHS at very high titers. frontiersin.org

Table 1: Key Genes and Enzymes in DHS Metabolism This table outlines the primary genes and their corresponding enzymes discussed in the context of this compound biosynthesis and its regulation.

Gene(s)EnzymeFunctionRegulatory Control
aroG, aroF, aroH (E. coli)3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthaseCatalyzes the first committed step of the shikimate pathway. dovepress.comFeedback inhibition by phenylalanine, tyrosine, and tryptophan, respectively. nih.govdovepress.com Transcriptional repression by TyrR. frontiersin.org
ARO3, ARO4 (S. cerevisiae)DAHP synthaseCatalyzes the first committed step of the shikimate pathway. pan.olsztyn.plFeedback inhibition by phenylalanine and tyrosine. frontiersin.org Transcriptional activation by Gcn4p. pan.olsztyn.pl
aroB (E. coli)3-dehydroquinate (B1236863) (DHQ) synthaseConverts DAHP to 3-dehydroquinate. dovepress.comOften overexpressed in engineered strains to increase flux. frontiersin.org
aroD (E. coli)3-dehydroquinate (DHQ) dehydrataseConverts 3-dehydroquinate to this compound (DHS). nih.govOften overexpressed; its activity can be a rate-limiting step. frontiersin.orgnih.govresearchgate.net
aroE (E. coli)Shikimate dehydrogenaseReduces DHS to shikimic acid. nih.govFeedback inhibition by shikimic acid. google.com Gene is deleted to accumulate DHS. frontiersin.org
tyrR (E. coli)TyrR transcriptional repressorRepresses transcription of aroF and aroG. frontiersin.orgActivity is modulated by tyrosine and phenylalanine levels. frontiersin.org
tktA (E. coli)Transketolase IIncreases the supply of the precursor erythrose-4-phosphate (E4P). nih.govOverexpressed to boost precursor availability. mdpi.com
ppsA (E. coli)Phosphoenolpyruvate (PEP) synthaseIncreases the supply of the precursor PEP. nih.govOverexpressed to boost precursor availability. frontiersin.org
pykA, pykF (E. coli)Pyruvate kinaseConverts PEP to pyruvate, a competing reaction. frontiersin.orgnih.govGenes are deleted to increase PEP availability for the shikimate pathway. frontiersin.org

Table 2: Examples of Targeted Gene Manipulations for Pathway Modulation This table summarizes various genetic engineering strategies and their reported impact on the shikimate pathway, particularly concerning the production of DHS or related intermediates.

Genetic ModificationOrganismPurposeObserved EffectReference(s)
Disruption of tyrRE. coliEliminate transcriptional repression of aroG and aroF.Increased DHS production from 3.54 g/L to 4.92 g/L. frontiersin.org
Disruption of ptsG and pykAE. coliIncrease availability of the precursor PEP.Stepwise increase in DHS production. frontiersin.org
Overexpression of aroA and aroDB. subtilisEnhance pathway flux towards shikimic acid.Doubled shikimic acid production to 3.2 g/L. nih.govresearchgate.net
Use of feedback-resistant aroG^fbrE. coliRemove feedback inhibition by phenylalanine.A key component in nearly all high-production strains. mdpi.commdpi.com
Overexpression of aroB, aroD, ppsA, galP, aroG, aroFE. coliCombine multiple strategies to maximize flux to DHS.Achieved ~117 g/L DHS in fed-batch fermentation. frontiersin.org
Deletion of pykF and dynamic control of aroG^fbrE. coliAlleviate growth retardance and optimize production.Produced 60.31 g/L shikimate with 15.21 g/L DHS byproduct. nih.gov

Role of 5 Dehydroshikimic Acid As a Precursor in Specialized Metabolite Biosynthesis

Precursor in Aromatic Amino Acid Biosynthesisslideshare.netdovepress.comannualreviews.orgdovepress.com

The primary role of the shikimate pathway is the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. slideshare.netdovepress.com 5-Dehydroshikimic acid is a key intermediate in the main trunk of this pathway, leading to the formation of chorismic acid, the common precursor for all three aromatic amino acids. dovepress.comdovepress.com The pathway continues from DHS through several enzymatic steps, including its reduction to shikimic acid, phosphorylation to shikimate-3-phosphate, and conversion to 5-enolpyruvylshikimate-3-phosphate (EPSP), which is finally transformed into chorismic acid. wikipedia.orgdovepress.com At this point, the pathway branches to synthesize each specific amino acid. iupac.org

Table 1: Key Enzymes in the Conversion of this compound to Chorismic Acid

StepPrecursorProductEnzyme
1This compoundShikimic AcidShikimate Dehydrogenase
2Shikimic AcidShikimate-3-PhosphateShikimate Kinase
3Shikimate-3-Phosphate5-Enolpyruvylshikimate-3-phosphate (EPSP)EPSP Synthase
45-Enolpyruvylshikimate-3-phosphate (EPSP)Chorismic AcidChorismate Synthase

Tyrosine Pathway Intermediatesdovepress.com

The biosynthesis of tyrosine begins from the branch-point intermediate, chorismic acid. wikipedia.org Chorismic acid is converted to prephenic acid by the enzyme chorismate mutase. wikipedia.org In the next step, prephenate is oxidatively decarboxylated by prephenate dehydrogenase to form p-hydroxyphenylpyruvate. wikipedia.orgnih.gov The final step is a transamination reaction, where an amino group is transferred to p-hydroxyphenylpyruvate, yielding L-tyrosine. wikipedia.org Therefore, this compound serves as an essential upstream precursor for the intermediates in the tyrosine biosynthetic pathway.

Similar to tyrosine, the synthesis of phenylalanine also proceeds through the intermediate prephenic acid, which is derived from chorismic acid. annualreviews.org However, the pathway diverges after this point. Prephenic acid is dehydrated by the enzyme prephenate dehydratase to form phenylpyruvic acid. researchgate.net Subsequently, phenylpyruvic acid is converted to L-phenylalanine via a transamination reaction, catalyzed by an aromatic aminotransferase. researchgate.net This positions this compound as a fundamental building block for the intermediates leading to phenylalanine.

The pathway to tryptophan diverges from chorismic acid in a different manner than those for tyrosine and phenylalanine. Chorismic acid is first converted to anthranilic acid by the enzyme anthranilate synthase. annualreviews.org Anthranilic acid then undergoes a series of reactions involving intermediates such as phosphoribosyl anthranilate, carboxyphenylamino-1-deoxyribulose-5-phosphate, and indole-3-glycerol phosphate (B84403), ultimately leading to the synthesis of L-tryptophan. annualreviews.org The accumulation of upstream intermediates like dehydroshikimic acid has been noted in engineered E. coli strains designed for high-level tryptophan production, indicating the pathway's flux control at these early stages. nih.gov

Phenylalanine Pathway Intermediates

Involvement in the Biosynthesis of Secondary Metabolites

Beyond its role in primary metabolism, this compound is a precursor to a vast array of secondary metabolites, which are crucial for plant defense, signaling, and interaction with the environment. dovepress.comgacbe.ac.in

This compound is a direct and indirect precursor to numerous phenolic compounds. sci-hub.se Some simple phenolic acids, such as gallic acid and protocatechuic acid, can be formed directly from DHS through branch-point reactions involving dehydrogenation or dehydration. iupac.orgnih.govmdpi.com

The majority of phenolic compounds, including the large and diverse class of flavonoids, are derived from the aromatic amino acids phenylalanine and tyrosine. researchgate.netiupac.org Phenylalanine is the starting point for the phenylpropanoid pathway, which generates the C6-C3 phenylpropane unit, the basic skeleton for flavonoids, coumarins, and other phenolics. wikipedia.orgmdpi.com The first committed step is the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). wikipedia.orgmdpi.com Through a series of hydroxylations, methylations, and ligations, a variety of hydroxycinnamic acids are formed, which are then condensed with malonyl-CoA units to produce the foundational structure of flavonoids. mdpi.com

Table 2: Examples of Secondary Metabolites Derived from the Shikimate Pathway

ClassPrecursor(s)Example Compounds
Simple Phenolic AcidsThis compoundGallic Acid, Protocatechuic Acid
PhenylpropanoidsPhenylalanine, TyrosineCinnamic Acid, p-Coumaric Acid
FlavonoidsPhenylalanine -> p-Coumaroyl-CoA, Malonyl-CoANaringenin, Luteolin, Quercetin
LignansPhenylalanine -> MonolignolsPinoresinol
Lignin (B12514952)Phenylalanine, Tyrosine -> MonolignolsG-lignin, S-lignin, H-lignin

Lignin Precursorsdovepress.comdovepress.com

Lignin, a complex polymer that provides structural rigidity to plant cell walls, is also derived from the shikimate pathway. iupac.org The monomeric precursors of lignin, known as monolignols (primarily p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol), are synthesized via the phenylpropanoid pathway, starting from phenylalanine. rsc.org The pathway from phenylalanine involves a series of enzymatic reactions that modify the cinnamic acid structure, followed by reduction to the corresponding cinnamyl alcohols (monolignols). iupac.org These monolignols are then transported to the cell wall where they are polymerized into the complex lignin structure. rsc.org Studies in bamboo have identified enzymes such as 5-dehydroquinate hydro-lyase and 5-dehydroshikimate reductase, confirming the activity of the upper part of the shikimate pathway in lignifying tissues. core.ac.uk Therefore, this compound is an essential metabolic ancestor for the building blocks of lignin.

Production of Gallic Acid and its Derivatives

This compound is a direct precursor to gallic acid (3,4,5-trihydroxybenzoic acid). utu.firsc.org This conversion is catalyzed by the enzyme shikimate dehydrogenase (SDH), which facilitates the dehydrogenation of DHS to form gallic acid. utu.finih.govresearchgate.net Tracer experiments in various higher plants have confirmed that the dehydrogenation of this compound is a significant metabolic route for gallic acid biosynthesis. nih.govnih.gov

Gallic acid itself is a fundamental building block for a large class of polyphenols known as hydrolyzable tannins. rsc.orgplos.org These tannins are further classified into gallotannins and ellagitannins. rsc.org The biosynthesis of these complex molecules begins with the formation of gallic acid from DHS. nih.gov The gallic acid is then esterified with a core polyol, typically glucose, to form β-glucogallin, a critical first step in the pathway. plos.orgnih.gov Subsequent galloylation steps lead to the formation of pentagalloylglucose, the precursor to both gallotannins and ellagitannins. rsc.orgnih.gov

Table 1: Key Findings in Gallic Acid and Hydrolyzable Tannin Biosynthesis

Finding Organism(s) Significance Reference(s)
Dehydrogenation of this compound is a primary route for gallic acid synthesis. Higher plants (e.g., Rhus typhina) Establishes the direct precursor-product relationship between DHS and gallic acid. nih.govnih.govnih.gov
Shikimate dehydrogenase (SDH) catalyzes the conversion of DHS to gallic acid. Plants, Microorganisms Identifies the key enzyme responsible for the biosynthetic step. utu.firesearchgate.net
β-glucogallin, the initial step in hydrolyzable tannin synthesis, requires gallic acid derived from DHS. Pomegranate (Punica granatum) Links DHS metabolism to the production of complex tannins. plos.org

Aminoglycoside Antibiotic Precursors (via aminoDHS)

A variant of the shikimate pathway, known as the aminoshikimic acid (ASA) pathway, is responsible for producing precursors for certain types of antibiotics. dovepress.comoup.com This pathway branches off from the conventional shikimate pathway and involves aminated intermediates. dovepress.com In this pathway, the amino analog of this compound, 5-amino-5-deoxy-3-dehydroshikimic acid (aminoDHS), is a key intermediate. dovepress.comresearchgate.net

The enzyme 3-amino-5-hydroxybenzoic acid (AHBA) synthase catalyzes the aromatization of aminoDHS to produce AHBA. oup.comnih.gov This reaction is the terminal step in this specific branch. nih.govasm.org AHBA is the direct precursor for the mC7N units that are characteristic structural components of many ansamycin (B12435341) and mitomycin antibiotics, including rifamycin (B1679328), kanamycin, and neomycin. dovepress.comoup.comresearchgate.netnih.gov The inactivation of the gene for AHBA synthase in Amycolatopsis mediterranei eliminates rifamycin production, which can be restored by supplying the organism with AHBA. nih.gov

Table 2: The Aminoshikimic Acid Pathway and Antibiotic Precursors

Intermediate/Enzyme Function Resulting Product Antibiotic Class Reference(s)
5-amino-5-deoxy-3-dehydroshikimic acid (aminoDHS) Substrate for AHBA synthase 3-amino-5-hydroxybenzoic acid (AHBA) Ansamycins, Mitomycins dovepress.comresearchgate.netnih.gov
AHBA Synthase Catalyzes the aromatization of aminoDHS 3-amino-5-hydroxybenzoic acid (AHBA) Ansamycins, Mitomycins oup.comnih.govasm.org

Role in Vanillin (B372448) Pathway Engineering

Metabolic engineering has enabled the de novo biosynthesis of vanillin (a prominent flavor compound) in microorganisms like Saccharomyces cerevisiae and Escherichia coli by creating artificial pathways that utilize central metabolites. nih.govresearchgate.net In several of these engineered routes, this compound is a key starting precursor. mdpi.comresearchgate.netasm.org

The engineered pathway typically involves the introduction of a heterologous gene encoding a 3-dehydroshikimate dehydratase (3DSD). asm.orgacs.org This enzyme converts the endogenous this compound from the host's shikimate pathway into protocatechuic acid (3,4-dihydroxybenzoic acid). mdpi.comasm.orggoogle.com Protocatechuic acid then serves as a central intermediate which is further converted to vanillin through subsequent engineered enzymatic steps, including methylation and reduction. asm.orgacs.org By leveraging the host's native production of DHS, the entire biosynthetic pathway can be directed from simple carbon sources like glucose towards the final product, vanillin. researchgate.netacs.org

Table 3: Engineered Vanillin Biosynthesis from this compound

Organism Key Enzymatic Step Intermediate Formed Final Product Reference(s)
Escherichia coli Dehydration of DHS by 3DSD Protocatechuic acid Vanillin asm.org
Saccharomyces cerevisiae Dehydration of DHS by 3DSD Protocatechuic acid Vanillin asm.orgacs.org
Schizosaccharomyces pombe Dehydration of DHS by 3DSD Protocatechuic acid Vanillin asm.org

Enzymology and Structural Biology of 5 Dehydroshikimic Acid Interacting Enzymes

Biochemical Characterization of Key Enzymes

The functional properties of enzymes that interact with 5-dehydroshikimic acid have been extensively studied across various organisms, revealing key insights into their catalytic efficiency and optimal operating conditions.

Kinetic analyses of enzymes such as 3-dehydroquinate (B1236863) dehydratase (DHQD) and shikimate dehydrogenase (SDH) reveal their efficiency in processing their respective substrates. For instance, DHQD from methicillin-resistant Staphylococcus aureus (MRSA) exhibits hyperbolic kinetic behavior. mdpi.com The kinetic parameters for this enzyme (SaDHQD) were determined to be a K_m of 54 μM, a V_max of 107.7 μmol/min/mg, a k_cat of 48.5 s⁻¹, and a catalytic efficiency of 0.9 μM⁻¹ s⁻¹. mdpi.comresearchgate.net These values are comparable to those reported for homologous enzymes in other bacteria like Enterococcus faecalis and Clostridium difficile. mdpi.com

Shikimate dehydrogenase from Helicobacter pylori (HpSDH) also displays Michaelis-Menten kinetics. nih.gov Its activity has been characterized with a k_cat of 7.7 s⁻¹ and a K_m of 0.148 mM for shikimate, and a k_cat of 7.1 s⁻¹ and K_m of 0.182 mM for NADP⁺. nih.gov In plants, the bifunctional enzyme DHD/SHD from tobacco has a K_m for NADP⁺ of 31 μM and for shikimate of 130 μM. oup.com

Table 1: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateK_m (μM)V_max (μmol/min/mg)k_cat (s⁻¹)Catalytic Efficiency (k_cat/K_m) (μM⁻¹s⁻¹)Reference
3-Dehydroquinate Dehydratase (SaDHQD)Staphylococcus aureus (MRSA)3-Dehydroquinate54107.748.50.9 mdpi.comresearchgate.net
Shikimate Dehydrogenase (HpSDH)Helicobacter pyloriShikimate148N/A7.70.052 nih.gov
Shikimate Dehydrogenase (HpSDH)Helicobacter pyloriNADP⁺182N/A7.10.039 nih.gov
DHD/SHD (NtDHD/SHD-1)Nicotiana tabacum (tobacco)Shikimate130N/AN/AN/A oup.com
DHD/SHD (NtDHD/SHD-1)Nicotiana tabacum (tobacco)NADP⁺31N/AN/AN/A oup.com

Enzyme activity is highly dependent on environmental factors such as pH and temperature. For SaDHQD, the optimal temperature for activity is 55°C, with the enzyme being completely inactivated after 10 minutes at 60°C. mdpi.comresearchgate.net The optimal pH for SaDHQD is 8.0. mdpi.comresearchgate.net Similarly, the dehydroshikimate dehydratase (QsuB) from Corynebacterium glutamicum has an optimal pH range of 8.0 to 8.4. plos.org

Shikimate dehydrogenase enzymes also have specific operational ranges. HpSDH from Helicobacter pylori shows an optimal temperature of around 60°C and an optimal pH between 8.0 and 9.0. nih.gov The SDH from MRSA has an even higher optimal temperature at 65°C and a broader maximal pH range of 9-11. nih.gov In contrast, the bifunctional DHD/SHD enzyme from tobacco operates at a lower optimal temperature, between 30°C and 45°C. oup.com The pH optimum for this tobacco enzyme differs depending on the reaction direction: the anabolic reaction (dehydroquinate to shikimate) is optimal between pH 6.8 and 7.2, while the catabolic reaction has a higher pH optimum of 9.0 to 9.4. oup.com

Table 2: Optimal Reaction Conditions for DHS-Interacting Enzymes

EnzymeOrganismOptimal Temperature (°C)Optimal pHReference
3-Dehydroquinate Dehydratase (SaDHQD)Staphylococcus aureus (MRSA)558.0 mdpi.comresearchgate.net
Dehydroshikimate Dehydratase (QsuB)Corynebacterium glutamicumN/A8.0 - 8.4 plos.org
Shikimate Dehydrogenase (SaSDH)Staphylococcus aureus (MRSA)659.0 - 11.0 nih.gov
Shikimate Dehydrogenase (HpSDH)Helicobacter pylori~608.0 - 9.0 nih.gov
DHD/SHD (NtDHD/SHD-1)Nicotiana tabacum (tobacco)30 - 456.8 - 7.2 (anabolic) 9.0 - 9.4 (catabolic) oup.com
Type II 3-Dehydroquinate Dehydratase (GaDHQD)Glaciozyma antarctica PI12408.0 researchgate.net

The activity of DHS-interacting enzymes can be significantly influenced by the presence of metal ions and other small molecules. For SaDHQD, activity is affected by ions, surfactants, and the chelating agent EDTA. mdpi.comresearchgate.net The dehydroshikimate dehydratase QsuB from C. glutamicum shows modulated activity in the presence of various divalent metal ions; Co²⁺ conferred the maximal activity, followed by Mg²⁺ and Mn²⁺. plos.org In contrast, studies on shikimate dehydrogenase from parsley root showed that Zn²⁺ and Cu²⁺ ions significantly reduced enzyme activity, while other tested ions had little effect. cuni.cz The citrate (B86180) ion has been observed to be a weak, enzyme-dependent inhibitor of DHQD. nih.gov

Optimal Reaction Parameters (pH, Temperature)

Structural Biology Approaches to Enzyme-DHS Interactions

Structural studies, including X-ray crystallography, have provided detailed snapshots of how enzymes bind this compound and its precursors, illuminating the precise molecular mechanisms of catalysis.

The catalytic mechanism of Type I DHQD involves the formation of a covalent imine intermediate with a key lysine (B10760008) residue. ebi.ac.uk In Salmonella typhi DHQD, Lys-170 attacks the carbonyl carbon of the substrate, 3-dehydroquinate, to form a Schiff base. ebi.ac.uknih.gov A nearby histidine residue (His-143) is proposed to act as a proton shuttle, first facilitating the formation of the Schiff base and then abstracting a proton from the substrate to initiate the dehydration reaction. ebi.ac.uknih.gov Crystal structures of DHQD from Clostridium difficile and Salmonella enterica with bound intermediates confirm that the substrate's position in the active site does not change significantly upon forming the covalent bond. nih.gov

For shikimate dehydrogenase (SDH), a conserved lysine and aspartate pair in the active site is crucial for function. acs.org In the AroE class of SDHs, this Lys-Asp pair acts as a catalytic dyad. acs.org Kinetic studies suggest an ordered bi-bi mechanism where the enzyme first binds 3-dehydroshikimate, followed by NADPH. nih.gov

3-Dehydroquinate dehydratases are a classic example of convergent evolution, existing as two distinct classes, Type I and Type II, which are unrelated at the sequence and structural levels and use different catalytic mechanisms to achieve the same chemical transformation. wikipedia.orgresearchgate.net

Type I DHQD: These enzymes are found in the biosynthetic shikimate pathway of fungi, plants, and some bacteria. wikipedia.org They catalyze a cis-dehydration of 3-dehydroquinate. ebi.ac.ukresearchgate.net The mechanism proceeds through a covalent Schiff base intermediate formed with an active site lysine. wikipedia.orgebi.ac.uk Type I enzymes are typically heat-labile and have K_m values in the low micromolar range. wikipedia.org

Type II DHQD: These enzymes are found in the catabolic quinate pathway of fungi and the shikimate pathway of most bacteria. wikipedia.org They catalyze a trans-dehydration via an enolate intermediate, a fundamentally different mechanism from Type I. ebi.ac.ukresearchgate.net Type II enzymes are generally heat-stable, and their K_m values are one to two orders of magnitude higher than those of their Type I counterparts. wikipedia.org

This divergence highlights how different evolutionary solutions have arisen to catalyze the same essential step in metabolism, providing distinct targets for inhibitor design. researchgate.net

Conformational Dynamics and Allosteric Regulation

The catalytic efficiency of enzymes that bind this compound is intricately linked to their structural flexibility and regulatory mechanisms. Key enzymes in this context, 3-dehydroquinate dehydratase (DHQD) and shikimate dehydrogenase (SDH), exhibit significant conformational changes that are crucial for substrate binding and catalysis.

Conformational Dynamics of 3-Dehydroquinate Dehydratase (DHQD):

3-dehydroquinate dehydratase, which catalyzes the formation of this compound from 3-dehydroquinic acid, undergoes notable conformational shifts during its catalytic cycle. nih.gov Type I and Type II DHQDs, while phylogenetically distinct, both rely on structural rearrangements for their function.

In Type I DHQDs, such as the one from Salmonella enterica, a prominent surface loop is observed to close over the active site upon substrate binding. nih.govoup.com Crystal structures have revealed both "open" and "closed" conformations of this loop. nih.govnih.gov The transition to the closed state is critical as it not only establishes direct interactions with the substrate but also induces a conformational change in a key active site arginine residue, positioning it correctly for catalysis. nih.govoup.com This dynamic loop movement is therefore essential for both substrate capture and the proper alignment of catalytic residues. nih.gov

Similarly, Type II DHQD from Corynebacterium glutamicum features a "lid loop" region (the α1 helix) that demonstrates open and closed conformational states. nih.govresearchgate.net This movement is integral to the enzyme's function, controlling access to the active site where it catalyzes the anti-dehydration of 3-dehydroquinic acid. nih.gov

Conformational Dynamics of Shikimate Dehydrogenase (SDH):

Shikimate dehydrogenase (SDH), also known as AroE, catalyzes the NADPH-dependent reduction of this compound to shikimate. The structure of SDH is characterized by two distinct domains separated by a large cleft. This architecture imparts significant flexibility, allowing the enzyme to switch between an "open" and a "closed" conformation. frontiersin.org It is proposed that the open conformation facilitates substrate and cofactor binding, after which the enzyme transitions to the closed form to create the catalytically competent active site, sequestering the substrates from the solvent. frontiersin.orgnih.gov This domain movement is a critical aspect of its catalytic mechanism.

Allosteric Regulation:

EnzymeOrganismConformational FeatureFunction of Dynamic Element
Type I DHQD Salmonella entericaMobile surface loop (β8−α8 loop) nih.govnih.govCloses over active site, positions catalytic arginine, binds substrate nih.govoup.com
Type II DHQD Corynebacterium glutamicumLid loop (α1 helix) nih.govresearchgate.netAdopts open and closed conformations to control active site access nih.gov
Shikimate Dehydrogenase (SDH) Escherichia coliTwo flexible domains frontiersin.orgSwitch between open and closed states upon substrate binding frontiersin.org
DHQ-SDH Bifunctional Enzyme Arabidopsis thalianaFace-to-face active site arrangement researchgate.netPromotes substrate channeling of 5-dehydroshikimate researchgate.net

Engineering of Enzyme Specificity and Efficiency

The enzymes that produce and consume this compound have been key targets for protein engineering to improve the microbial production of shikimate, a valuable precursor for pharmaceuticals. mdpi.comjmb.or.kr Engineering efforts have focused on enhancing catalytic efficiency, altering cofactor specificity, and reducing the accumulation of unwanted byproducts. mdpi.comoup.com

Improving Efficiency and Reducing Byproducts:

A common issue in engineered shikimate-producing strains is the accumulation of the substrate this compound (also referred to as 3-dehydroshikimate or DHS) due to an inefficient or inhibited shikimate dehydrogenase (SDH). mdpi.com To address this, an artificial fusion protein of 3-dehydroquinate dehydratase (DHD) and shikimate dehydrogenase (SDH) was designed, mimicking the natural bifunctional enzymes found in plants. nih.govmdpi.com This strategy aims to increase the local concentration of this compound around the SDH active site, thereby improving its conversion to shikimate and reducing its accumulation as a byproduct. mdpi.com

In another approach, the SDH enzyme itself (aroE) has been mutated. The double mutant AroET61W/L241I was introduced into an E. coli strain, which successfully reduced the accumulation of this compound by 52.1%. nih.govresearchgate.net This mutant exhibited a reduced affinity for the product shikimate, alleviating potential feedback inhibition and improving the forward reaction rate. mdpi.com

Altering Cofactor and Substrate Specificity:

Shikimate dehydrogenase from E. coli (EcoSDH) is strictly dependent on the cofactor NADPH. oup.com Given that the intracellular pool of NAD+ is generally larger than NADP+, switching the cofactor specificity of SDH from NADP+ to NAD+ is an attractive strategy for metabolic engineering. oup.comoup.com Using computational design and rational engineering, the cofactor specificity of EcoSDH was successfully inverted. oup.comoup.com A single mutation, N149D, was identified as key to this switch. oup.com While this mutation drastically reduced NADP+-dependent activity, further consensus engineering, incorporating mutations such as S131A, L135A, and V152F, was employed to enhance the new NAD+-dependent activity. oup.com

Site-directed mutagenesis has also been used to probe and alter the activity of the bifunctional DQD/SDH enzyme from the tea plant, Camellia sinensis. nih.govfrontiersin.orgnih.gov Four different DQD/SDH isozymes were identified with varying catalytic efficiencies for the reduction of this compound and the oxidation of shikimate. nih.govnih.gov One isoform, CsDQD/SDHb, showed very low activity. Mutating specific residues in its SDH domain (such as Gly-338 to Ser and a region containing Asp-483, Leu-484, and Asp-485) back to the consensus residues found in more active isoforms restored its catalytic function. frontiersin.orgnih.gov This highlights key residues that are critical for the efficiency of the conversion of this compound. nih.gov

Enzyme (Gene)Engineering StrategyMutation(s)OutcomeReference
DHD-SDH Fusion ProteinN/A (Artificial fusion)Reduced accumulation of this compound in E. coli. nih.govmdpi.com
Shikimate Dehydrogenase (AroE) Site-Directed MutagenesisT61W/L241IReduced this compound byproduct by 52.1% in E. coli. nih.govresearchgate.net
Shikimate Dehydrogenase (AroE) Rational Design & Consensus EngineeringN149D, S131A, L135A, V152FSwitched cofactor specificity from NADP+ to NAD+. oup.comoup.com
DQD/SDH Site-Directed MutagenesisG338S, D483N, L484R, D485TRestored activity in a low-activity isoform from Camellia sinensis. frontiersin.orgnih.gov

Biotechnological and Synthetic Biology Applications of 5 Dehydroshikimic Acid Production and Utilization

Metabolic Engineering for Enhanced 5-Dehydroshikimic Acid Production

Metabolic engineering has been instrumental in developing microbial strains capable of overproducing DHS. The primary goal is to channel the carbon flux from central metabolism towards the shikimate pathway and accumulate DHS by blocking its further conversion. nih.govnih.gov

Escherichia coli and Corynebacterium glutamicum are the most commonly used microorganisms for DHS production due to their well-characterized genetics and metabolic pathways. nih.govnih.goviums.org In E. coli, a common strategy involves inactivating the aroE gene, which encodes shikimate dehydrogenase, the enzyme that converts DHS to shikimic acid. frontiersin.orgfrontiersin.org This blockage leads to the accumulation of DHS. frontiersin.org Further modifications often include enhancing the expression of key enzymes in the pathway leading to DHS. nih.govresearchgate.net For instance, a redesigned E. coli strain overexpressing several genes including aroB (DHQ synthase) and aroD (DHQ dehydratase) and with deletions of genes that divert intermediates away from the pathway, produced approximately 117 g/L of DHS in a fed-batch fermentation. nih.govoup.com

Corynebacterium glutamicum, a gram-positive bacterium known for its industrial-scale amino acid production, has also been engineered for shikimate pathway products. nih.govmdpi.com Strategies in C. glutamicum involve similar principles, such as disrupting the genes responsible for the conversion of DHS to other compounds. nih.gov For example, to accumulate DHS, the gene qsuB, which converts DHS to protocatechuate, can be deleted. nih.gov One engineered C. glutamicum strain was reported to produce 1.19 g/L of DHS. nih.gov

A critical aspect of enhancing DHS production is to increase the availability of its precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are derived from central carbon metabolism. nih.govnih.govfrontiersin.org Several genetic modifications are employed to redirect carbon flux towards the synthesis of these precursors.

One widely used strategy is the inactivation of the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS), which is the primary glucose uptake system in E. coli and consumes one molecule of PEP for each molecule of glucose transported. frontiersin.orgnih.govkarger.com By inactivating the PTS and replacing it with a PEP-independent transport system, such as one utilizing galactose permease (GalP) and glucokinase (Glk), the availability of PEP for the shikimate pathway is increased. nih.govmdpi.com Additionally, inactivating pyruvate (B1213749) kinase (coded by pykF and pykA), which converts PEP to pyruvate, is another effective strategy to conserve the PEP pool. nih.govresearchgate.netnih.gov

To boost the supply of E4P, overexpression of the transketolase gene (tktA) from the pentose (B10789219) phosphate (B84403) pathway is a common approach. frontiersin.orgnih.govmdpi.com Some studies have also explored overexpressing the zwf gene, which encodes glucose-6-phosphate dehydrogenase, to increase flux into the pentose phosphate pathway, thereby enhancing E4P availability. nih.gov A recent study developed a temperature-controlled system to balance cell growth and DHS production, achieving a titer of 94.2 g/L with a yield of 55% from glucose by dynamically regulating key genes. bohrium.com

The first committed step of the shikimate pathway, the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), is catalyzed by DAHP synthase. frontiersin.orgnih.gov In E. coli, there are three isoenzymes of DAHP synthase (AroG, AroF, and AroH), which are subject to feedback inhibition by the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan, respectively. frontiersin.orgnih.gov This feedback regulation can significantly limit the carbon flux into the shikimate pathway.

To overcome this limitation, feedback-resistant (fbr) versions of these enzymes are often expressed. nih.govnih.govkarger.com These mutant enzymes are not inhibited by the end-product amino acids, allowing for a continuous high flux through the pathway. frontiersin.orgnih.gov Another strategy is to delete the tyrR gene, which encodes a transcriptional regulator that represses the expression of aroG and aroF in the presence of tyrosine. frontiersin.orgoup.comnih.gov Deletion of tyrR leads to increased transcription of these DAHP synthase genes, further boosting the pathway's capacity. frontiersin.org

Table 1: Metabolic Engineering Strategies and Reported DHS Titers

MicroorganismKey Genetic ModificationsDHS Titer (g/L)Reference
Escherichia coliΔaroE, ΔtyrR, ΔptsG, ΔpykA; Overexpression of aroG, aroF, aroB, aroD, ppsA, galP~117 nih.govoup.com
Escherichia coliΔpykF, ΔaroE; CRISPRi regulation of pykF and aroE94.2 bohrium.com
Corynebacterium glutamicumΔaroK, ΔqsuB; Overexpression of feedback-resistant aroG1.19 nih.gov

Genetic Modifications to Redirect Carbon Flux

Biocatalytic Applications for Conversion to Downstream Products

DHS is a versatile platform chemical that can be biocatalytically converted into a variety of valuable downstream products. nih.govnih.gov One significant application is the production of muconic acid, a precursor for adipic acid used in nylon synthesis. nih.govresearchgate.net By introducing a heterologous pathway into a DHS-overproducing E. coli strain, DHS can be converted to muconic acid. This was achieved by expressing genes such as asbF from Bacillus thuringiensis, aroY from Klebsiella pneumoniae, and catA from Acinetobacter calcoaceticus, leading to the production of 64.5 g/L of muconic acid. nih.govresearchgate.netresearchgate.net

Another important conversion is the reduction of DHS to shikimic acid, a precursor for the antiviral drug oseltamivir (B103847) (Tamiflu®). researchgate.netmdpi.com While DHS accumulation is the goal in some engineered strains, others are designed to efficiently convert it to shikimic acid by overexpressing a shikimate dehydrogenase (aroE). researchgate.net To enhance this conversion, cofactor regeneration systems are often co-expressed. For example, coupling the reaction with a glucose dehydrogenase (GDH) can ensure a sufficient supply of the NADPH cofactor required by shikimate dehydrogenase, achieving a high conversion yield of DHS to shikimic acid. researchgate.netmdpi.com

DHS is also the direct precursor to gallic acid, an antioxidant with applications in the food and pharmaceutical industries. nih.govnih.gov The conversion is catalyzed by DHS dehydratase. nih.gov Furthermore, DHS can be a starting point for the synthesis of vanillin (B372448), a widely used flavoring agent. researchgate.netresearchgate.net This involves a synthetic pathway where DHS is first dehydrated to protocatechuic acid, which is then converted through several steps to vanillin. chemrxiv.org

Development of Sustainable Production Platforms for Aromatic Compounds

The microbial production of DHS and its derivatives is a cornerstone in the development of sustainable platforms for aromatic compounds, which are traditionally derived from petroleum. oup.comresearchgate.netnih.gov By using renewable feedstocks like glucose, engineered microorganisms can synthesize these valuable chemicals in a more environmentally friendly manner. nih.gov

The establishment of "cell factories" based on E. coli or C. glutamicum allows for the production of a portfolio of aromatic compounds from a central, bio-based intermediate like DHS. nih.goviums.orgnih.gov This platform approach offers flexibility and sustainability, moving away from fossil fuel dependence. researchgate.net The high titers of DHS achieved through metabolic engineering demonstrate the potential for economically viable bioprocesses. nih.gov The integration of systems biology, synthetic biology, and process optimization continues to improve the efficiency and yield of these microbial platforms, paving the way for a bio-based economy where complex chemicals are synthesized from simple sugars. nih.gov

Advanced Research Methodologies for 5 Dehydroshikimic Acid Investigation

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a fundamental tool for isolating and measuring 5-dehydroshikimic acid in various biological samples. nih.govijpsjournal.com High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. gnusha.orgiipseries.org

Different HPLC methods have been developed to achieve effective separation. Reversed-phase HPLC (RP-HPLC) on a C18 column is a common approach. nih.govnih.gov For instance, one method uses a C18 reversed-phase column with a mobile phase consisting of methanol (B129727) and 1% phosphoric acid for the separation of DHS and related compounds. researchgate.net Another established method for analyzing shikimic acid and its derivatives involves a coupled system with a C18 pre-column followed by a cation exchange column, using a slightly acidified water mobile phase to achieve baseline resolution. oiv.int The detection of DHS is often performed using a UV detector, typically at a wavelength of 213 nm or 234 nm. nih.govtandfonline.com

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are also employed, particularly for the quantitative analysis of plant compositions, though they may require derivatization of the analyte due to the low volatility of organic acids like DHS. nih.gov

Table 1: Chromatographic Methods for this compound Analysis
TechniqueStationary PhaseMobile Phase/EluentDetection MethodReference
HPLCC18 Reversed-PhaseMethanol and 1% Phosphoric AcidUV (213 nm) nih.govresearchgate.net
HPLCC18 Reversed-Phase and Cation ExchangeSlightly acidified water (e.g., 0.01 M H₂SO₄)UV oiv.int
GC/GC-MSVaries (e.g., HP-5MS)Carrier Gas (e.g., Helium)Mass Spectrometry (MS) nih.govnih.gov

Spectrophotometric Assays for Enzyme Activity Measurement

Spectrophotometric assays are crucial for measuring the activity of enzymes that produce or consume this compound. A key enzyme in this context is 3-dehydroquinate (B1236863) dehydratase (DHQase), which catalyzes the conversion of 3-dehydroquinic acid to DHS. mdpi.commdpi.com

The formation of DHS can be monitored continuously by measuring the increase in absorbance at 234 nm, as DHS has a chromophore that absorbs light at this wavelength. mdpi.comgoogle.comjmb.or.krnih.gov This method provides a direct and real-time measurement of the enzyme's catalytic rate. The molar extinction coefficient for DHS at this wavelength is approximately 12,000 M⁻¹·cm⁻¹. mdpi.comjmb.or.kr

Another important enzyme is shikimate dehydrogenase (SDH), which reduces DHS to shikimate. creative-enzymes.comnih.gov The activity of SDH can be assayed by monitoring the oxidation of its cofactor, NADPH, to NADP⁺. This is observed as a decrease in absorbance at 340 nm. msu.edu

Table 2: Spectrophotometric Assays for DHS-Related Enzymes
EnzymeReaction MonitoredWavelength (nm)PrincipleReference
3-Dehydroquinate Dehydratase (DHQase)Formation of this compound234Increase in absorbance due to DHS product formation. tandfonline.commdpi.comjmb.or.krnih.gov
Shikimate Dehydrogenase (SDH)Oxidation of NADPH340Decrease in absorbance as NADPH is consumed. msu.edu

Isotopic Labeling and Tracing Studies in Biosynthetic Pathways

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing definitive evidence for biosynthetic routes. viper.ac.in In the context of the shikimate pathway, stable isotopes like ¹³C are used to label precursors such as glucose. nih.govnih.gov By analyzing the distribution of the isotope in downstream metabolites like DHS and shikimic acid, researchers can elucidate the specific enzymatic steps and pathway fluxes.

For example, studies using ¹³C-labeled glucose have been conducted in Bacillus subtilis to investigate metabolic fluxes in strains engineered for shikimic acid production. nih.gov The labeling patterns in DHS and other intermediates are determined using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov Similarly, retrobiosynthetic NMR studies with ¹³C-labeled glucose have been instrumental in demonstrating that gallic acid is synthesized primarily through the dehydrogenation of DHS. nih.gov

Early tracer experiments in higher plants using ¹⁴C-labeled compounds provided evidence that the shikimate pathway, proceeding through dehydroshikimic acid, is operational and analogous to the pathway found in microorganisms. annualreviews.org Feeding experiments with specifically labeled precursors have confirmed the incorporation of carbon atoms into the shikimate ring structure, solidifying our understanding of this fundamental pathway. semanticscholar.org

Computational Modeling and Simulation of DHS-Related Metabolic Networks

Computational modeling and simulation provide a systems-level understanding of metabolic networks that include this compound. tau.ac.il These in silico approaches allow researchers to analyze the behavior of complex biological systems and predict the effects of genetic or environmental perturbations. nih.govresearchgate.net

Constraint-based modeling is a common approach used to simulate achievable physiological states of metabolic networks at a genome scale. tau.ac.il This involves constructing a mathematical model of the metabolic reactions and applying constraints based on known biochemical and thermodynamic principles. Flux Balance Analysis (FBA) is a key technique within this framework that can be used to predict metabolic flux distributions through pathways like the shikimate pathway. frontiersin.org

These models have been used to study the effects of herbicides like glyphosate, which targets the shikimate pathway, on the gut microbiome. nih.govresearchgate.net Furthermore, computational models have been employed to analyze and engineer the shikimate pathway in microorganisms like E. coli and Bacillus subtilis for the enhanced production of valuable compounds like shikimic acid. nih.govnih.govresearchgate.net Molecular docking and molecular dynamics simulations are also used to investigate the interactions between enzymes of the shikimate pathway and potential inhibitors, aiding in the rational design of new drugs and herbicides. researchgate.netnih.govmdpi.com

Future Research Directions and Unexplored Avenues in 5 Dehydroshikimic Acid Studies

Elucidating Novel Enzymatic Transformations and Metabolic Fates of DHS

While the role of 5-dehydroshikimic acid (DHS) as a key intermediate in the shikimate pathway is well-established, ongoing research seeks to uncover novel enzymatic transformations and alternative metabolic fates. nih.govnih.gov The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, plants, and algae for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). nih.govslideshare.net The pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and culminates in the formation of chorismate, the last common precursor for aromatic amino acid synthesis. nih.gov

DHS is the third intermediate in this pathway, formed from the dehydration of 3-dehydroquinate (B1236863) (DHQ). nih.gov It is then typically reduced to shikimic acid by shikimate dehydrogenase. nih.gov However, research has pointed towards other possibilities. For instance, DHS is the direct precursor to gallic acid, a significant plant secondary metabolite. nih.govnih.gov This conversion is a dehydrogenation reaction. nih.gov Furthermore, in some bacteria, a variant of the shikimate pathway, the aminoshikimate pathway, leads to the formation of 3-amino-5-hydroxybenzoic acid (AHBA), a precursor for aminoglycoside antibiotics. dovepress.com This pathway involves the conversion of DHS to 5-amino-5-deoxy-3-dehydroshikimic acid (aminoDHS). dovepress.com

Future research will likely focus on identifying and characterizing new enzymes that utilize DHS as a substrate, potentially leading to the discovery of novel biosynthetic pathways and valuable natural products. The exploration of diverse microbial and plant genomes could reveal enzymes with unique catalytic activities on the DHS scaffold.

Systems Biology Approaches to Global Metabolic Regulation of DHS Pathways

The production of DHS and its derivatives is tightly regulated within the cell to balance the flux towards various metabolic endpoints. ucsd.edu Systems biology, which aims to understand the complex interactions of multiple biomolecular components, provides a powerful framework for investigating this regulation on a global scale. nih.gov By integrating high-throughput 'omics' data (genomics, transcriptomics, proteomics, and metabolomics), researchers can construct comprehensive models of the metabolic networks involving DHS. nih.gov

These models can help identify key regulatory nodes, such as feedback inhibition of enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) by downstream aromatic amino acids. nih.gov For example, in Escherichia coli, there are three DAHPS isoenzymes, each sensitive to feedback inhibition by either phenylalanine, tyrosine, or tryptophan. mdpi.com Understanding these complex regulatory circuits is crucial for metabolic engineering efforts aimed at overproducing DHS or its derivatives. ucsd.edunih.gov

Future systems biology studies could focus on:

Mapping the protein-protein interactions that modulate the activity of shikimate pathway enzymes. ucsd.edu

Uncovering novel regulatory mechanisms, including those at the transcriptional and post-translational levels. ucsd.edunih.gov

Developing dynamic models that can predict how the DHS pathway will respond to genetic and environmental perturbations.

Expanding Biotechnological Host Organisms for DHS Production and Downstream Synthesis

Escherichia coli and Saccharomyces cerevisiae have been the workhorses for the biotechnological production of DHS and its derivatives. nih.govoup.com Metabolic engineering strategies in these organisms have led to significant improvements in titers and yields. nih.govoup.com For instance, engineered E. coli strains have achieved DHS titers of up to 25.48 g/L in fed-batch fermentation. nih.gov In S. cerevisiae, optimization of the shikimate pathway has enabled the production of compounds derived from DHS, such as cis,cis-muconic acid and gallic acid. oup.com

However, the search for alternative production hosts is an active area of research. Organisms with inherent advantages, such as a higher tolerance to aromatic compounds or a more favorable precursor supply, could prove to be superior cell factories. researchgate.net For example, Corynebacterium glutamicum and Pseudomonas putida are being explored for the production of various aromatic compounds. nih.govmdpi.com

Future research will likely involve:

The metabolic engineering of a wider range of microorganisms, including bacteria and yeasts, for DHS production. researchgate.netmdpi.com

The exploration of photosynthetic organisms, such as cyanobacteria and microalgae, as sustainable platforms for converting CO2 into DHS and its derivatives. mdpi.com

The development of cell-free biosystems for the enzymatic conversion of simple substrates into DHS, bypassing the complexities of cellular regulation.

Investigating DHS Roles in Diverse Biological Contexts and Stress Responses

Beyond its central role in primary metabolism, DHS and its downstream products are increasingly being implicated in a variety of other biological processes, particularly in response to environmental stress. researchgate.netmdpi.com In plants, the shikimate pathway is a major source of secondary metabolites, many of which have protective functions. oaji.net For example, gallic acid, derived from DHS, is a precursor to hydrolyzable tannins, which can defend against herbivores and pathogens. nih.gov

Studies have shown that the levels of shikimate pathway intermediates, including DHS, can change in response to abiotic stressors such as drought and salinity. researchgate.netfrontiersin.org For example, in a study on Isatis indigotica, salt stress was associated with changes in the levels of 3-dehydroshikimic acid, along with various alkaloids and flavonoids. frontiersin.org This suggests that the shikimate pathway plays a dynamic role in plant adaptation to challenging environments. frontiersin.org

Unexplored avenues for research include:

Investigating the role of DHS and its derivatives in mediating plant-microbe interactions.

Elucidating the signaling pathways that connect stress perception to the regulation of DHS metabolism.

Exploring the potential of manipulating DHS levels to enhance crop resilience to climate change.

Rational Design of Enzymes for Improved DHS Bioconversion and Pathway Efficiency

The efficiency of biotechnological pathways for DHS production and its conversion to valuable chemicals is often limited by the catalytic properties of the enzymes involved. mdpi.comfrontiersin.org Rational enzyme design, guided by an understanding of protein structure and function, offers a powerful approach to overcome these limitations. nih.gov By making specific changes to the amino acid sequence of an enzyme, its activity, stability, and substrate specificity can be improved. nih.govfrontiersin.org

Future research in this area could focus on:

Using computational modeling and molecular dynamics simulations to predict beneficial mutations. nih.gov

Applying directed evolution techniques to generate and screen large libraries of enzyme variants for improved properties. frontiersin.orgmsu.edu

Engineering bifunctional or multi-functional enzymes to channel substrates more efficiently through the DHS pathway and minimize the accumulation of unwanted byproducts. frontiersin.org

Interactive Data Table: Enzymes Involved in DHS Metabolism and their Biotechnological Applications

EnzymeAbbreviationReactionHost Organism (for production)Application
3-Deoxy-D-arabino-heptulosonate-7-phosphate synthaseDAHPSPhosphoenolpyruvate + Erythrose 4-phosphate → DAHPEscherichia coliKey regulatory enzyme in the shikimate pathway. nih.gov
3-Dehydroquinate synthaseDHQSDAHP → 3-DehydroquinateEscherichia coliCatalyzes the second step of the shikimate pathway. nih.gov
3-Dehydroquinate dehydrataseDHQase3-Dehydroquinate → 5-DehydroshikimateEscherichia coli, Saccharomyces cerevisiaeProduces the key intermediate DHS. nih.govresearchgate.net
Shikimate dehydrogenaseSDH5-Dehydroshikimate ⇌ ShikimateEscherichia coli, Camellia sinensisReversible reduction of DHS to shikimate. frontiersin.orgnih.gov
3-Dehydroshikimate dehydrataseDSD, AroZ5-Dehydroshikimate → Protocatechuic acidEscherichia coli, Saccharomyces cerevisiae, Pseudomonas putidaProduction of protocatechuic acid, a platform chemical. oup.comfrontiersin.org
Quinate/shikimate dehydrogenaseQuinate ⇌ 3-Dehydroquinate; Shikimate ⇌ 3-DehydroshikimateCorynebacterium glutamicumInvolved in both catabolic and anabolic pathways. mdpi.com

Q & A

Basic Research Questions

Q. What is the role of 5-dehydroshikimic acid in the shikimate pathway?

  • Methodological context : 5-DHS is a key intermediate in the shikimate pathway, linking carbohydrate metabolism to aromatic amino acid biosynthesis. Its formation from 3-dehydroquinate (DHQ) is catalyzed by 5-dehydroquinase (DHQase), as demonstrated in Escherichia coli mutant extracts . Researchers can validate its role by monitoring metabolite flux using isotopic labeling (e.g., ¹⁴C-glucose) and quantifying intermediates via HPLC or GC-MS .

Q. How is 5-DHS experimentally extracted and quantified in microbial systems?

  • Methodological context : Extraction typically involves cell lysis (e.g., French press) followed by acid precipitation to isolate metabolites. Quantification employs enzymatic assays coupled with spectrophotometry (e.g., monitoring NADPH oxidation) or chromatographic methods (GC-MS for trimethylsilyl derivatives) . For reproducibility, protocols must specify buffer conditions (pH 7.5–8.0) and validate purity via NMR or mass spectrometry .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in enzyme kinetics of 5-dehydroshikimate dehydratase (DHSD)?

  • Methodological context : Discrepancies in kinetic parameters (e.g., Kₘ variability) may arise from assay conditions (substrate purity, temperature). To address this, use recombinant enzymes (e.g., from Mycobacterium tuberculosis) with standardized substrates and validate via X-ray crystallography to confirm active-site interactions . Cross-referencing with structural data (PDB entries) ensures mechanistic consistency .

Q. How can isotopic labeling elucidate the metabolic fate of 5-DHS in plant systems?

  • Methodological context : Pulse-chase experiments with ¹³C-labeled glucose track 5-DHS conversion into shikimate or secondary metabolites (e.g., lignin precursors). Stable isotope-assisted NMR or LC-MS/MS distinguishes isotopic enrichment patterns, while genetic knockouts (e.g., Arabidopsis mutants) confirm pathway branching .

Q. What computational tools model the bifunctional activity of DHQase-DHSD enzymes?

  • Methodological context : Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) frameworks analyze substrate channeling in bifunctional enzymes (e.g., from Aspergillus nidulans). Tools like GROMACS or AMBER integrate crystallographic data (e.g., PDB 1H3V) to predict catalytic residues and transition states .

Experimental Design & Data Analysis

Q. What controls are critical for in vitro reconstitution of 5-DHS biosynthesis?

  • Methodological context : Include negative controls (heat-inactivated enzymes) and substrate depletion checks (HPLC). Use kinetic modeling (e.g., Michaelis-Menten plots) to differentiate enzyme isoforms. For bifunctional enzymes, validate sequential activity via stopped-flow spectrometry .

Q. How do researchers validate the identity of 5-DHS in novel organisms?

  • Methodological context : Combine enzymatic assays (e.g., DHQase activity) with spectroscopic validation (¹H/¹³C NMR for stereochemical confirmation). Cross-reference with synthetic standards and literature retention times in chromatographic systems .

Data Contradiction & Interpretation

Q. How to address conflicting reports on 5-DHS antioxidant activity in non-microbial systems?

  • Methodological context : Variations may stem from assay interference (e.g., polyphenol contamination). Use purified 5-DHS (>98% by HPLC) and standardized antioxidant assays (e.g., DPPH scavenging with ascorbic acid controls). Compare ROS scavenging kinetics across cell lines (e.g., mammalian vs. plant) .

Q. Why do structural studies of DHSD show divergent active-site conformations?

  • Methodological context : Crystallization conditions (pH, ligands) can induce conformational changes. Compare apo- vs. substrate-bound structures (e.g., PDB 3DHS) and perform mutagenesis (e.g., His143Ala in M. tuberculosis DHSD) to test catalytic residue roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.